4-Hydroxy-3,5-dinitrobenzoic acid

Description

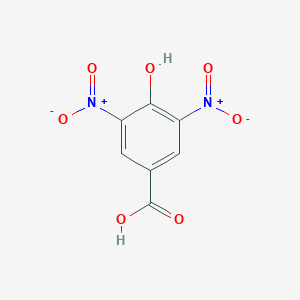

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O7/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSWIDSKAJFWMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144325 | |

| Record name | 4-Hydroxy-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019-52-9 | |

| Record name | 4-Hydroxy-3,5-dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitro-4-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001019529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-dinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DINITRO-4-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H7CH6XVL8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxy-3,5-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3,5-dinitrobenzoic acid is a nitrated aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. Its structural features, including a phenolic hydroxyl group, a carboxylic acid moiety, and two electron-withdrawing nitro groups, impart a unique reactivity profile, making it a valuable building block in the pharmaceutical, dye, and pesticide industries.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its role in the development of therapeutic agents, specifically as a precursor to corticotropin-releasing factor (CRF) receptor antagonists.

Chemical and Physical Properties

This compound is a yellow crystalline powder.[1] The presence of both a hydroxyl and a carboxylic acid group allows for hydrogen bonding, influencing its solubility, while the nitro groups contribute to its acidic nature and reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O₇ | [2] |

| Molecular Weight | 228.12 g/mol | [2] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 232-234 °C | [1] |

| 245.0-251.0 °C | [3] | |

| Solubility | Soluble in hot water and alcohol; insoluble in ether and benzene. | [1] |

| CAS Number | 1019-52-9 | [2] |

Experimental Protocols

Synthesis of this compound

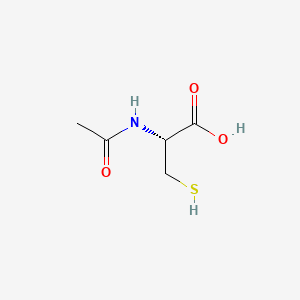

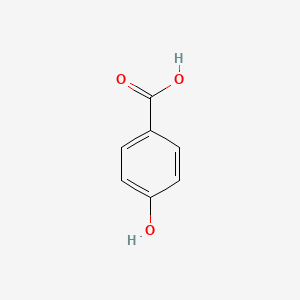

The synthesis of this compound is typically achieved through the nitration of 4-hydroxybenzoic acid. The following protocol is a generalized procedure based on established methods for the nitration of aromatic compounds.

Materials:

-

4-Hydroxybenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Deionized Water

-

Ice

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 4-hydroxybenzoic acid to a cooled mixture of concentrated sulfuric acid.

-

While maintaining a low temperature (0-10 °C), add fuming nitric acid dropwise to the stirring suspension over a period of 1-2 hours. The temperature should be carefully monitored and controlled to prevent over-nitration and side reactions.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 2-3 hours.

-

Slowly warm the reaction mixture to room temperature and continue stirring for 12-18 hours.

-

Pour the reaction mixture slowly onto crushed ice with constant stirring.

-

The precipitated crude product is collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized Water

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

-

Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

-

Dry the crystals in a vacuum oven.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectral Data

Table 2: Spectral Data for 4-Hydroxybenzoic Acid

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, COOH), δ ~9.9 (s, 1H, OH), δ ~7.7 (d, 2H, Ar-H), δ ~6.8 (d, 2H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | δ ~167.2 (C=O), δ ~161.5 (C-OH), δ ~131.7 (Ar-CH), δ ~121.7 (Ar-C), δ ~115.1 (Ar-CH) |

| IR (KBr, cm⁻¹) | ~3300-2500 (br, O-H), ~1680 (C=O), ~1600, 1500 (C=C), ~1300 (C-O), ~1240 (O-H bend) |

| UV-Vis (λ_max) | ~254 nm |

Chemical Reactivity and Applications

The primary application of this compound is as an intermediate in the synthesis of more complex organic molecules.[1] The carboxylic acid and hydroxyl groups can undergo standard transformations such as esterification, etherification, and amide bond formation. The nitro groups can be reduced to amino groups, which can then be further functionalized.

A significant application of this compound is in the synthesis of corticotropin-releasing factor (CRF) receptor antagonists. CRF is a key mediator of the stress response, and its dysregulation is implicated in anxiety and depression. Antagonists of the CRF1 receptor are therefore of considerable interest as potential therapeutic agents.

Corticotropin-Releasing Factor (CRF) Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the binding of CRF to its receptor, CRF1. This pathway is a key target for the therapeutic intervention of stress-related disorders.

Caption: Simplified schematic of the CRF signaling pathway via the CRF1 receptor.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel therapeutics, particularly in the area of stress-related disorders. This guide has provided a detailed overview of its chemical properties, along with practical protocols for its synthesis and purification. The elucidation of its role as a precursor to CRF1 receptor antagonists highlights the importance of this compound in medicinal chemistry and drug discovery. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic utility.

References

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3,5-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-3,5-dinitrobenzoic acid, a valuable intermediate in the pharmaceutical, dye, and pesticide industries. This document details the chemical properties, a representative synthesis protocol, the reaction mechanism, and key analytical data for this compound.

Compound Profile

This compound is an organic compound characterized by a benzoic acid core substituted with one hydroxyl and two nitro groups.[1] These functional groups significantly influence its chemical reactivity and physical properties.

| Property | Value | Reference |

| CAS Number | 1019-52-9 | [1][2] |

| Molecular Formula | C₇H₄N₂O₇ | [2] |

| Molecular Weight | 228.12 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 245.0-251.0 °C | [2] |

| Solubility | Soluble in hot water and alcohol; insoluble in ether and benzene.[1] |

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic aromatic substitution of 4-hydroxybenzoic acid. This process involves the nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid group is a meta-directing deactivator. The nitration occurs at the positions ortho to the powerful hydroxyl activating group.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the nitration of aromatic compounds.

Materials:

-

4-Hydroxybenzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Distilled Water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Graduated cylinders

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add 25 mL of concentrated nitric acid to 50 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Reaction Setup: Place 10 g of 4-hydroxybenzoic acid and a magnetic stir bar in a 250 mL round-bottom flask. Cool the flask in an ice bath.

-

Nitration: Slowly add the cold nitrating mixture to the stirred suspension of 4-hydroxybenzoic acid over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: Pour the reaction mixture slowly over a large volume of crushed ice with stirring. A yellow precipitate of this compound will form.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water until the washings are neutral to litmus paper.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified yellow crystals.

-

Drying: Dry the purified crystals in a vacuum oven at 60-70 °C.

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism.

-

Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of 4-hydroxybenzoic acid attacks the nitronium ion. The hydroxyl group, being a strong activating group, directs the substitution to the ortho positions. The first nitration occurs at one of the ortho positions.

-

Rearomatization: The resulting carbocation intermediate (sigma complex) loses a proton to restore the aromaticity of the ring, yielding 4-Hydroxy-3-nitrobenzoic acid.

-

Second Nitration: The presence of the first deactivating nitro group makes the second nitration require slightly more forcing conditions. However, the powerful activating effect of the hydroxyl group still directs the second nitro group to the other vacant ortho position, leading to the formation of this compound.

Caption: Mechanism of dinitration of 4-hydroxybenzoic acid.

Analytical Data

Accurate characterization of the synthesized this compound is crucial for its use in further applications. The following table summarizes key analytical data.

| Analytical Technique | Observed Data |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 164.5 (C=O), 154.2 (C-OH), 136.1 (C-NO₂), 126.9 (C-H), 122.8 (C-COOH) |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.7 (s, 2H, Ar-H), ~11.0 (br s, 1H, -OH), ~13.5 (br s, 1H, -COOH) |

| Infrared (IR) (KBr, cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~3100 (Ar C-H stretch), ~1700 (C=O stretch), ~1540 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch) |

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The synthesis should be performed in a well-ventilated fume hood due to the use of concentrated acids and the potential evolution of nitrogen oxides.

Conclusion

The synthesis of this compound via the dinitration of 4-hydroxybenzoic acid is a standard yet powerful reaction in organic chemistry. This guide provides a foundational understanding of the synthesis, mechanism, and characterization of this important chemical intermediate, serving as a valuable resource for professionals in research and development.

References

A Comprehensive Technical Guide to the Solubility of 4-Hydroxy-3,5-dinitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Hydroxy-3,5-dinitrobenzoic acid. Due to the limited availability of precise quantitative solubility data for this specific compound in the public domain, this document combines available qualitative information with a quantitative analysis of the closely related compound, 3,5-dinitrobenzoic acid. This approach offers valuable insights for solvent selection and experimental design in research, synthesis, and pharmaceutical development.

Introduction to this compound

This compound is an aromatic compound characterized by a benzoic acid core with the addition of two nitro groups and a hydroxyl group.[1] It typically appears as a yellow crystalline solid.[2] The presence of the carboxylic acid group confers acidic properties, while the nitro groups are strongly electron-withdrawing. The hydroxyl group can participate in hydrogen bonding, which influences its solubility in various solvents.[1] This compound serves as an intermediate in the synthesis of dyes and pharmaceuticals.[2]

Solubility Profile of this compound

Qualitative and Semi-Quantitative Solubility Data

| Solvent | Solubility Description |

| Hot Water | Soluble[2] |

| Alcohol | Soluble[2] |

| Methanol | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble |

| Ether | Insoluble[2] |

| Benzene | Insoluble[2] |

Table 1: Qualitative and Semi-Quantitative Solubility of this compound.

Quantitative Solubility of a Structurally Related Compound: 3,5-Dinitrobenzoic Acid

In the absence of precise data for this compound, the solubility of the structurally similar compound, 3,5-dinitrobenzoic acid (which lacks the 4-hydroxyl group), can provide a useful reference point. A study by Zhang et al. determined the solubility of 3,5-dinitrobenzoic acid in seven different organic solvents at various temperatures. These findings are presented below. The solubility generally increases with temperature in all tested solvents.

| Temperature (K) | Water (mol/L) | Methanol (mol/L) | Ethanol (mol/L) | Acetonitrile (mol/L) | Dichloromethane (mol/L) | Toluene (mol/L) | Ethyl Acetate (mol/L) |

| 273.15 | 0.034 | 1.611 | 0.6847 | 0.1638 | 0.1032 | - | - |

| 283.15 | 0.045 | 1.7218 | 0.8985 | 0.64 | 0.1688 | 0.4675 | - |

| 293.15 | 0.15018 | 1.974 | 0.9474 | 3.1812 | 0.25475 | - | - |

| 303.15 | 0.6881 | 1.334 | 1.7218 | 3.606 | - | - | - |

| 313.15 | 1.191 | 2.987 | 1.956 | 13.676 | 5.104 | - | - |

| 323.15 | 1.2733 | 3.119 | 1.5225 | 4.92 | - | - | - |

Table 2: Molar Solubility of 3,5-Dinitrobenzoic Acid in Various Organic Solvents at Different Temperatures. (Data extracted from Zhang et al.)[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent, based on established methodologies.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette.

-

Immediately filter the collected supernatant using a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Concentration Analysis:

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

For HPLC analysis, a suitable stationary phase (e.g., C18 column) and mobile phase must be determined.

-

For UV-Vis analysis, the wavelength of maximum absorbance (λmax) for the compound in the specific solvent must be identified.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound in a research and development setting.

Caption: A logical workflow for the systematic assessment of compound solubility.

References

An In-depth Technical Guide to the Molecular Structure of 4-Hydroxy-3,5-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 4-Hydroxy-3,5-dinitrobenzoic acid. The information is curated for researchers, scientists, and professionals in drug development who require detailed technical data on this compound.

Molecular Structure and Properties

This compound, with the CAS number 1019-52-9, is an organic compound featuring a benzoic acid core substituted with two nitro groups and one hydroxyl group.[1][2] This substitution pattern significantly influences its chemical and physical properties. The presence of electron-withdrawing nitro groups increases the acidity of the carboxylic acid and the phenolic proton.

The molecular formula of the compound is C₇H₄N₂O₇.[1][3] It typically appears as a yellow crystalline solid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 1019-52-9 | [1][2] |

| Molecular Formula | C₇H₄N₂O₇ | [1][3] |

| Molecular Weight | 228.12 g/mol | [2] |

| Appearance | Yellow to pale brown powder | [4] |

| Melting Point | 245.0 - 251.0 °C | [4] |

| Canonical SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])O)--INVALID-LINK--[O-])C(=O)O | --INVALID-LINK-- |

| InChI Key | GBSWIDSKAJFWMF-UHFFFAOYSA-N | --INVALID-LINK-- |

digraph "4_Hydroxy_3_5_dinitrobenzoic_acid" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Molecular Structure of this compound", pad="0.5", splines="ortho", nodesep="0.6", ranksep="0.5"]; node [shape=plaintext, fontname="Arial", fontsize=12];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"]; N1 [label="N", fontcolor="#4285F4"]; N2 [label="N", fontcolor="#4285F4"]; O4 [label="O", fontcolor="#EA4335"]; O5 [label="O", fontcolor="#EA4335"]; O6 [label="O", fontcolor="#EA4335"]; O7 [label="O", fontcolor="#EA4335"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C1 -- C7; C7 -- O1; C7 -- O2 [style=dashed]; O2 -- H1;

C4 -- O3; O3 -- H2;

C3 -- N1; N1 -- O4; N1 -- O5 [style=dashed];

C5 -- N2; N2 -- O6; N2 -- O7 [style=dashed];

C2 -- H3; C6 -- H4; }

Experimental Protocols

Synthesis

General procedure for nitration (based on related syntheses):

-

To a cooled solution of the starting material (4-hydroxybenzoic acid) in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred at a specific temperature for a defined period to ensure complete reaction.

-

The reaction is then quenched by carefully pouring the mixture onto ice.

-

The precipitated product is collected by filtration, washed with cold water to remove residual acid, and then dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Characterization

The characterization of this compound involves various spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after chromatographic separation.

-

Acquisition: Mass spectra are obtained using a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

Data Presentation

Table 2: Spectroscopic Data for this compound

| Technique | Observed Peaks / Signals | Interpretation |

| ¹H NMR | Data not available in search results | Aromatic protons, hydroxyl proton, carboxylic acid proton. |

| ¹³C NMR | Data not available in search results | Aromatic carbons, carboxylic carbon. |

| FTIR (cm⁻¹) | Broad band ~3100, ~1700, ~1540, ~1340 | O-H stretch (carboxylic acid and phenol), C=O stretch (carboxylic acid), Asymmetric N-O stretch (nitro group), Symmetric N-O stretch (nitro group). |

| Mass Spec. (m/z) | Predicted [M-H]⁻ at 226.99457, [M+H]⁺ at 229.00913 | Deprotonated molecular ion, Protonated molecular ion.[6] |

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

References

- 1. CAS 1019-52-9: this compound [cymitquimica.com]

- 2. 3,5-Dinitro-4-hydroxybenzoic acid | C7H4N2O7 | CID 70552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. B22474.06 [thermofisher.com]

- 5. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 4-Hydroxy-3,5-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 4-Hydroxy-3,5-dinitrobenzoic acid (CAS No: 1019-52-9). The information is presented in a structured format to facilitate its use in research, drug development, and quality control applications. This document includes tabulated spectroscopic data, detailed experimental protocols for acquiring such data, and a visual representation of the general analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, covering Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Infrared (IR) Spectroscopy Data

| Spectral Range (cm⁻¹) | Assignment | Intensity |

| 3400 - 2400 | O-H stretch (carboxylic acid and phenol) | Broad |

| 1700 - 1680 | C=O stretch (carboxylic acid) | Strong |

| 1600 - 1585 | C=C stretch (aromatic ring) | Medium |

| 1550 - 1475 | Asymmetric NO₂ stretch | Strong |

| 1360 - 1290 | Symmetric NO₂ stretch | Strong |

| 1300 - 1200 | C-O stretch (acid/phenol) | Medium |

| 920 - 880 | O-H bend (out-of-plane, dimer) | Medium |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or ATR). The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid and phenolic groups.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | COOH |

| ~10.0 - 11.0 | Singlet (broad) | 1H | Ar-OH |

| ~8.8 | Singlet | 2H | Ar-H |

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration. The broadness of the COOH and OH signals is due to hydrogen bonding and chemical exchange.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~150 | C-OH (Phenolic) |

| ~140 | C-NO₂ |

| ~125 | C-H (Aromatic) |

| ~120 | C-COOH (Aromatic) |

Source: Publicly available spectral databases indicate these characteristic shifts for this compound.[1]

Table 3: Mass Spectrometry (MS) Data

| m/z | Ion | Method |

| 228 | [M]⁺ | GC-MS |

| 210 | [M-H₂O]⁺ | GC-MS |

Source: The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[2] Electrospray ionization mass spectrometry has also been reported, identifying the anion with a molecular weight of approximately 228.3 g/mol .[3]

Experimental Protocols

Detailed experimental procedures are crucial for the reproduction and verification of spectroscopic data. The following are representative protocols for the spectroscopic analysis of this compound.

2.1 Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) FT-IR.

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a diamond ATR accessory.[2]

-

Sample Preparation: A small amount of the powdered sample is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A high-field NMR spectrometer, for instance, a Bruker Avance 400 MHz or 500 MHz spectrometer.

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5 - 0.7 mL of a deuterated solvent, such as DMSO-d₆ or acetone-d₆.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

2.3 Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound, often after derivatization to increase its volatility.

-

Instrument: A standard GC-MS system, such as an Agilent GC-MSD.

-

Sample Preparation (with derivatization):

-

A small amount of the sample is dissolved in a suitable solvent (e.g., pyridine).

-

A silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added, and the mixture is heated to convert the acidic protons (COOH and OH) to their trimethylsilyl (TMS) ethers.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40 - 550.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The spectrum is compared with library data for identification.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Potential Research Applications of 4-Hydroxy-3,5-dinitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3,5-dinitrobenzoic acid, a nitrophenolic compound, is emerging as a molecule of significant interest in various scientific domains. Primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and pesticides, recent investigations have begun to unveil its potential in more direct research and drug development applications. This technical guide provides a comprehensive overview of the current understanding of this compound, including its physicochemical properties, potential biological activities, and detailed experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers exploring the utility of this compound in their respective fields.

Introduction

This compound (CAS No. 1019-52-9) is an aromatic organic compound characterized by a benzoic acid core substituted with a hydroxyl group and two nitro groups.[1][2] The presence of these functional groups, particularly the electron-withdrawing nitro groups, imparts distinct chemical and physical properties that underpin its reactivity and potential biological activity.[1] While its role as a precursor in organic synthesis is well-established, this document focuses on elucidating its prospective applications in biomedical research, drawing parallels from structurally related compounds and highlighting areas ripe for further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research, particularly in designing experiments and interpreting results. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O₇ | [2] |

| Molecular Weight | 228.12 g/mol | [3] |

| Appearance | Yellow crystalline powder | [3] |

| Melting Point | 232-234 °C | [3] |

| Solubility | Soluble in hot water and alcohol; insoluble in ether and benzene | [3] |

| Purity | ≥98% (Commercial Grade) | [4] |

Potential Research Applications

Based on the chemical structure of this compound and the known biological activities of related compounds, several promising areas of research can be identified.

Antimicrobial Activity

Derivatives of 4-hydroxybenzoic acid have demonstrated notable antimicrobial properties.[5] This suggests that this compound may also exhibit inhibitory effects against various microbial pathogens. The nitro groups on the aromatic ring could potentially enhance its antimicrobial efficacy. Further research is warranted to determine the minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacteria and fungi.

Anti-inflammatory Effects

Certain derivatives of hydroxybenzoic acid have been shown to possess anti-inflammatory properties. For instance, a derivative of 4,5-dihydroxybenzoic acid has been found to regulate the TLR/NF-κB signaling pathway, a key cascade in the inflammatory response.[6] Given the structural similarities, it is plausible that this compound could modulate inflammatory pathways, making it a candidate for investigation in inflammatory disease models.

Intermediate for Synthesis of Bioactive Molecules

This compound serves as a versatile starting material for the synthesis of more complex bioactive molecules. Its functional groups provide reactive sites for derivatization, enabling the creation of compound libraries for screening in various biological assays.

The carboxylic acid moiety of this compound can be readily converted to a benzamide. Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities. A general synthetic workflow for the preparation of benzamide derivatives is outlined below.

Caption: General workflow for the synthesis of benzamide derivatives.

There is an indication in the literature that 3,5-dinitro-4-hydroxybenzoic acid is used in the preparation of benzamide derivatives that may act as corticotropin-releasing factor (CRF) receptor antagonists.[7] CRF and its receptors play a crucial role in the body's stress response, and antagonists of these receptors are being investigated for the treatment of stress-related disorders such as anxiety and depression.[8][9] The potential involvement of this compound in the synthesis of such antagonists highlights a significant area for drug discovery research. The hypothetical pathway could involve the modification of the benzoic acid to create a scaffold suitable for binding to the CRF receptor.

References

- 1. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 1019-52-9: this compound [cymitquimica.com]

- 3. 4-hydroxy-3 5-dinitrobenzoic acid CAS:1019-52-9 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 4. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. jocpr.com [jocpr.com]

- 6. mdpi.com [mdpi.com]

- 7. Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Derivatives of 4-Hydroxy-3,5-dinitrobenzoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and proposed mechanisms of action of derivatives of 4-hydroxy-3,5-dinitrobenzoic acid. While direct research on this specific class of compounds is limited, this document extrapolates from the known chemistry and pharmacology of related 3,5-dinitrobenzoic acid and 4-hydroxybenzoic acid derivatives to provide a foundational resource for researchers. This guide details proposed synthetic pathways for ester, amide, and hydrazone derivatives, outlines standard experimental protocols for their biological evaluation, and presents hypothesized mechanisms of action through signaling pathway diagrams. All quantitative data from related compounds is summarized in structured tables to facilitate comparison and guide future research in this promising area of medicinal chemistry.

Introduction

This compound is an aromatic compound featuring a benzoic acid core substituted with two nitro groups and a hydroxyl group.[1] The presence of electron-withdrawing nitro groups and a phenolic hydroxyl group suggests that derivatives of this molecule could exhibit a range of biological activities. Nitroaromatic compounds are known for their antimicrobial and cytotoxic properties, while phenolic compounds are recognized for their antioxidant and enzyme-inhibiting activities. This guide explores the potential of this compound as a scaffold for the development of novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through standard organic chemistry reactions. The primary starting material, this compound, is a yellow crystalline powder soluble in hot water and alcohol.[2]

Synthesis of this compound

While not the focus of this guide, the parent compound can be synthesized. A plausible method involves the nitration of 4-hydroxybenzoic acid. A related process for the synthesis of 4-hydroxy-3-nitrobenzoic acid alkyl esters involves the nitration of 4-hydroxybenzoic acid alkyl esters with 30-62% nitric acid at 0-60°C.[3] A similar two-step nitration of p-hydroxybenzoic acid could potentially yield the dinitro derivative.

Synthesis of Ester Derivatives

Ester derivatives of this compound can be synthesized via Fischer esterification.

Experimental Protocol: General Procedure for Ester Synthesis

-

Dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol, propanol), which also serves as the solvent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-3 drops).

-

Reflux the reaction mixture for 3-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, partially remove the solvent under reduced pressure.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic phase successively with a 5% sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.

-

Purify the product by column chromatography on silica gel.

Synthesis of Amide Derivatives

Amide derivatives can be prepared by first converting the carboxylic acid to an acid chloride, followed by reaction with an appropriate amine.

Experimental Protocol: General Procedure for Amide Synthesis

Step 1: Synthesis of 4-hydroxy-3,5-dinitrobenzoyl chloride

-

In a fume hood, mix this compound (1 equivalent) with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) (1.5 equivalents).[4]

-

Gently warm the mixture to initiate the reaction, which will produce a liquid acid chloride.

Step 2: Synthesis of the amide

-

Dissolve the crude 4-hydroxy-3,5-dinitrobenzoyl chloride in a dry, inert solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add the desired primary or secondary amine (1 equivalent) dropwise to the solution, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by recrystallization or column chromatography.

Synthesis of Hydrazone Derivatives

Hydrazone derivatives can be synthesized by first preparing the corresponding hydrazide, followed by condensation with an aldehyde or ketone.

Experimental Protocol: General Procedure for Hydrazone Synthesis

Step 1: Synthesis of 4-hydroxy-3,5-dinitrobenzohydrazide

-

React the methyl or ethyl ester of this compound with hydrazine hydrate in an alcoholic solvent (e.g., ethanol).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to allow the hydrazide to precipitate.

-

Collect the solid by filtration and wash with cold ethanol.

Step 2: Synthesis of the hydrazone

-

Dissolve the 4-hydroxy-3,5-dinitrobenzohydrazide (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in ethanol.[5]

-

Add a few drops of a catalytic acid (e.g., glacial acetic acid).

-

Reflux the reaction mixture for 4-5 hours.[5]

-

Cool the mixture to room temperature, which should induce precipitation of the hydrazone product.

-

Filter the solid, wash with cold ethanol, and dry.

Potential Biological Activities

Based on the known activities of related compounds, derivatives of this compound are hypothesized to possess antimicrobial and anticancer properties.

Antimicrobial Activity

Derivatives of 3,5-dinitrobenzoic acid have shown promising antifungal activity.[6] The presence of nitro groups is often associated with antimicrobial effects.

Table 1: Antimicrobial Activity of Related 3,5-Dinitrobenzoic Acid Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 | [6] |

| Ethyl 3,5-dinitrobenzoate | Candida krusei | 100 | [6] |

| Ethyl 3,5-dinitrobenzoate | Candida tropicalis | 500 | [6] |

| Propyl 3,5-dinitrobenzoate | Candida albicans | >500 | [6] |

| Propyl 3,5-dinitrobenzoate | Candida krusei | 500 | [6] |

| Propyl 3,5-dinitrobenzoate | Candida tropicalis | >500 | [6] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.[7]

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable liquid growth medium in a 96-well microtiter plate.[8]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).[9]

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Anticancer Activity

Benzoic acid derivatives have been shown to inhibit cancer cell growth. For example, 2,4-dihydroxybenzoic acid (DHBA) has been reported to inhibit histone deacetylases (HDACs), leading to cancer cell apoptosis.[10]

Table 2: Anticancer Activity of Related Benzoic Acid Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2,4-Dihydroxybenzoic acid | Not specified | Not specified | [10] |

| 3,4-Dihydroxybenzoic acid | Esophageal cancer (in vivo) | N/A | [11] |

| 3,4,5-Trihydroxybenzoic acid | Prostate cancer (in vivo) | N/A | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[12][13]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[12]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Hypothesized Mechanisms of Action and Signaling Pathways

The biological activities of this compound derivatives are likely to be multifactorial, stemming from the combined effects of the nitro and hydroxyl groups.

Proposed Antimicrobial Mechanism

Nitroaromatic compounds can undergo enzymatic reduction within microbial cells to generate reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, leading to cell death. The phenolic hydroxyl group might contribute to membrane disruption.

Caption: Proposed antimicrobial mechanism of action.

Proposed Anticancer Mechanism

The anticancer activity could be mediated through the inhibition of key cellular enzymes like histone deacetylases (HDACs), similar to other benzoic acid derivatives.[10] This can lead to the re-expression of tumor suppressor genes. Additionally, the induction of reactive oxygen species (ROS) can trigger apoptosis.

References

- 1. CAS 1019-52-9: this compound [cymitquimica.com]

- 2. This compound CAS 1019-52-9 - Medicine Grade with Best Price [nbinnochem.com]

- 3. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]

- 4. hansshodhsudha.com [hansshodhsudha.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. integra-biosciences.com [integra-biosciences.com]

- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. atcc.org [atcc.org]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. benchchem.com [benchchem.com]

safety and handling of 4-Hydroxy-3,5-dinitrobenzoic acid

An In-Depth Technical Guide to the Safety and Handling of 4-Hydroxy-3,5-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 1019-52-9), a compound of interest in organic synthesis and as a precursor in the development of pharmacologically active molecules. Given its dinitroaromatic structure, this compound requires careful handling and a thorough understanding of its potential hazards.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for this compound is presented below. It is important to note that specific toxicological data for this compound is limited; therefore, data from closely related dinitroaromatic compounds are included for risk assessment purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1019-52-9 | [1][2][3] |

| Molecular Formula | C₇H₄N₂O₇ | [1][3] |

| Molecular Weight | 228.12 g/mol | [1][3] |

| Appearance | Yellow to pale brown crystalline powder | [1][4] |

| Melting Point | 245-251 °C (decomposes) | [2][4] |

| pKa (Predicted) | 2.02 ± 0.10 | [2] |

| Solubility | Soluble in hot water and alcohol; insoluble in ether and benzene. Sparingly soluble in DMSO and slightly soluble in Methanol. | [1][2] |

Table 2: Solubility of the Structurally Related 3,5-Dinitrobenzoic Acid in Various Solvents at 298.15 K (25 °C)

| Solvent | Solubility (mol/L) |

| Methanol | 1.334 |

| Ethanol | 1.7218 |

| Ethyl Acetate | 0.8985 |

| Acetonitrile | 0.6881 |

| Dichloromethane | Not specified |

| Toluene | Not specified |

| Water | Not specified |

| Data is for 3,5-Dinitrobenzoic acid and serves as an estimate. Solubility generally increases with temperature.[5] |

Table 3: Toxicological Data

| Parameter | Value | Compound | Source(s) |

| Acute Oral Toxicity (LD50) | 860 mg/kg | 2-Hydroxy-3,5-dinitrobenzoic acid (isomer) | [6] |

| Acute Oral Toxicity (LD50) | 1600 - 3200 mg/kg | 3,5-Dinitrobenzoic acid (related compound) | [7] |

| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | This compound | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The presence of two nitro groups on the aromatic ring makes it an energetic compound that requires careful handling to prevent thermal decomposition.[8]

Table 4: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| (Classification based on data for the closely related 3,5-Dinitro-4-hydroxybenzoic acid)[2] |

Safe Handling and Storage Workflow

A systematic approach is crucial when working with potentially hazardous compounds like this compound. The following workflow outlines the key stages from planning to disposal.

Engineering Controls

-

Chemical Fume Hood: All work involving this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[2]

-

Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves before use and change them immediately if contaminated.[2]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from heat, sparks, open flames, and strong oxidizing agents.

-

Protect from moisture.[1]

Emergency Procedures

Immediate and appropriate response is critical in the event of an exposure or spill.

-

Accidental Release:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Gently sweep up the spilled solid and place it in a suitable, labeled container for disposal.[2]

-

-

Fire Fighting:

-

Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

-

Heating may cause an explosion or decomposition, leading to the release of toxic fumes (Nitrogen oxides, Carbon monoxide, Carbon dioxide).[2]

-

Role in Drug Development: Precursor to CRF₁ Antagonists

This compound serves as a chemical intermediate in the synthesis of more complex molecules. Notably, it has been used in the preparation of benzamide derivatives that act as corticotropin-releasing factor (CRF) receptor antagonists.[2] These antagonists are being investigated for the treatment of stress-related disorders such as anxiety and depression.[10] The compound itself is not known to be biologically active against CRF receptors but is a key building block for creating molecules that are.

Corticotropin-Releasing Factor (CRF) Signaling Pathway

The CRF system is a primary mediator of the endocrine, autonomic, and behavioral responses to stress. The pathway is initiated when CRF binds to its receptors, primarily CRF receptor 1 (CRF₁R), which are G-protein coupled receptors. This binding activates downstream signaling cascades. Derivatives of this compound are synthesized to create antagonists that block this initial binding step.

Experimental Protocol: Conversion to Acid Chloride

A common and critical step in utilizing a carboxylic acid in synthesis is its conversion to the more reactive acid chloride. This allows for subsequent reactions, such as amide bond formation, to create the desired antagonists.

Reaction: Conversion of this compound to 4-Hydroxy-3,5-dinitrobenzoyl chloride.

Disclaimer: This protocol is a general procedure and should be adapted and optimized by the researcher. A thorough risk assessment must be performed before commencing any experimental work.

Materials and Equipment:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dry toluene (or other suitable dry, non-protic solvent)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber (for HCl and SO₂ gas)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere. The gas outlet from the condenser should be connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

-

Charging the Flask: In the fume hood, charge the flask with this compound (1.0 equivalent).

-

Solvent Addition: Add dry toluene to the flask to create a suspension.

-

Catalyst Addition: Add a catalytic amount (e.g., 1-2 drops) of DMF.

-

Reagent Addition: Slowly add thionyl chloride (approximately 2.0 equivalents) to the stirred suspension at room temperature.

-

Reaction: Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution and/or by thin-layer chromatography (TLC). The reaction typically takes 2-8 hours.

-

Workup: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Ensure the vacuum pump is protected from corrosive gases.

-

Product: The resulting crude 4-Hydroxy-3,5-dinitrobenzoyl chloride is often a solid and can be used directly in the next synthetic step or purified if necessary. Purification methods may include recrystallization or distillation under high vacuum, though care must be taken due to the thermal sensitivity of nitro compounds.

This guide is intended to provide a comprehensive overview of the safe handling and use of this compound for a technical audience. Always consult the most recent Safety Data Sheet (SDS) from your supplier and perform a thorough, experiment-specific risk assessment before beginning any work.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. prepchem.com [prepchem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. C7H3ClN2O6 Benzoic Acid 4 Chloro 3 5 Dinitro, 4-Chloro-3 5-Dinitrobenzoic Acid CAS 118-97-8 [nitrobenzenechemical.com]

- 6. 3,5-Dinitrobenzoic acid - Safety Data Sheet [chemicalbook.com]

- 7. CN101376627A - Preparation of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 3,5-Dinitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: 4-Hydroxy-3,5-dinitrobenzoic Acid as a Novel MALDI Matrix for Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a cornerstone technique in proteomics, facilitating the analysis of a wide array of biomolecules from peptides to intact proteins.[1] The choice of matrix is critical for successful MALDI analysis, as it must efficiently absorb laser energy and promote the ionization of analyte molecules with minimal fragmentation.[2] While matrices such as α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB) are well-established, the exploration of novel matrix compounds continues to be an area of active research to enhance sensitivity, resolution, and applicability to different classes of proteins.[2][3]

This document explores the potential application of 4-Hydroxy-3,5-dinitrobenzoic acid as a MALDI matrix for proteomics. While direct, peer-reviewed applications of this specific compound as a MALDI matrix for proteomics are not extensively documented in current literature, its chemical properties—notably the presence of a chromophoric aromatic ring and nitro groups which can influence acidity and energy absorption—suggest it may possess characteristics suitable for MALDI-MS. The protocols and data presented herein are based on established methodologies for common MALDI matrices and provide a framework for the evaluation of this compound in proteomics workflows.

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₇H₄N₂O₇ | [4] |

| Molecular Weight | 228.12 g/mol | [4] |

| Appearance | Yellow to pale brown powder | [5] |

| Melting Point | 245-251 °C | [5] |

| Solubility | Expected to be soluble in organic solvents like acetonitrile and ethanol, and aqueous solutions with appropriate pH adjustment. |

Experimental Protocols

The following protocols are adapted from standard MALDI-MS procedures and can be used as a starting point for evaluating this compound as a MALDI matrix. Optimization of matrix concentration, solvent system, and sample-to-matrix ratio will likely be necessary.

1. Preparation of this compound Matrix Solution

Objective: To prepare a saturated or a standard concentration solution of the matrix for sample spotting.

Materials:

-

This compound

-

Acetonitrile (ACN), HPLC grade

-

Ethanol, HPLC grade

-

Ultrapure water (e.g., Milli-Q)

-

Trifluoroacetic acid (TFA), proteomics grade

-

Vortex mixer

-

Microcentrifuge

-

Pipettes and sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Standard Concentration (10 mg/mL):

-

Weigh 10 mg of this compound and place it in a 1.5 mL microcentrifuge tube.

-

Prepare a solvent mixture of 50:50 (v/v) acetonitrile and ultrapure water.

-

Add 1 mL of the ACN/water solvent to the microcentrifuge tube.

-

Add TFA to a final concentration of 0.1%.

-

Vortex the tube vigorously for 1-2 minutes to dissolve the matrix. If necessary, briefly sonicate the solution.

-

-

Saturated Solution:

-

Add an excess amount (e.g., 20-30 mg) of this compound to a 1.5 mL microcentrifuge tube.

-

Add 1 mL of the desired solvent system (e.g., 50:50 ACN/0.1% TFA in water).

-

Vortex vigorously for 2-3 minutes.

-

Centrifuge the tube at high speed (e.g., 14,000 x g) for 1 minute to pellet any undissolved matrix.

-

Carefully transfer the supernatant to a new, clean microcentrifuge tube. This supernatant is the saturated matrix solution.

-

2. Sample Preparation and Spotting

Objective: To co-crystallize the analyte (peptides or proteins) with the this compound matrix on a MALDI target plate.

Materials:

-

Peptide or protein sample, desalted and purified

-

Prepared this compound matrix solution

-

MALDI target plate

-

Pipettes with low-retention tips

a) Dried-Droplet Method

-

Mix the analyte solution and the matrix solution in a 1:1 volume ratio (e.g., 1 µL of sample + 1 µL of matrix).

-

Pipette the mixture up and down several times to ensure homogeneity.

-

Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.

-

Allow the spot to air-dry at room temperature.

-

Once the solvent has completely evaporated, the plate is ready for analysis.

b) Thin-Layer Method

-

Spot a small volume (e.g., 0.5 µL) of the matrix solution onto the MALDI target plate and allow it to dry completely, forming a thin layer of matrix crystals.

-

Spot a small volume (e.g., 0.5 µL) of the analyte solution directly onto the dried matrix spot.

-

Allow the analyte spot to dry.

-

(Optional) A second small volume of the matrix solution can be applied on top of the dried analyte and allowed to dry.

3. MALDI-TOF Mass Spectrometry Analysis

Objective: To acquire mass spectra of the prepared samples.

Instrumentation:

-

A MALDI-TOF or TOF/TOF mass spectrometer equipped with a nitrogen laser (337 nm) or a frequency-tripled Nd:YAG laser (355 nm).

General Parameters (to be optimized):

-

Ionization Mode: Positive ion

-

Mass Range:

-

Peptides: 700 - 4000 m/z

-

Proteins: 5000 - 100,000 m/z

-

-

Laser Intensity: Start at the ionization threshold and gradually increase to achieve optimal signal-to-noise ratio without excessive fragmentation.

-

Number of Laser Shots: 100-500 shots per spectrum.

-

Detector Voltage: Set according to the manufacturer's recommendations for the mass range of interest.

Data Presentation

The following tables present hypothetical comparative data for this compound against commonly used MALDI matrices. Note: This data is illustrative and not based on experimental results.

Table 1: Performance Comparison for Peptide Mass Fingerprinting (Bovine Serum Albumin Tryptic Digest)

| Matrix | Number of Matched Peptides | Sequence Coverage (%) | Signal-to-Noise Ratio (Average) |

| This compound (Hypothetical) | 25 | 45 | 150 |

| α-Cyano-4-hydroxycinnamic acid (CHCA) | 28 | 52 | 180 |

| 2,5-Dihydroxybenzoic acid (DHB) | 22 | 40 | 130 |

Table 2: Performance Comparison for Intact Protein Analysis (Myoglobin, 16.9 kDa)

| Matrix | Signal Intensity (Arbitrary Units) | Mass Resolution (FWHM) | Adduct Formation |

| This compound (Hypothetical) | 8,500 | 1200 | Low |

| Sinapinic acid (SA) | 10,000 | 1500 | Moderate |

| 2,5-Dihydroxybenzoic acid (DHB) | 7,000 | 1000 | Low |

Visualizations

Caption: General workflow for proteomics analysis using a novel MALDI matrix.

Caption: The fundamental principles of the MALDI-TOF process.

Discussion and Future Directions

The successful application of any new MALDI matrix hinges on a balance of several factors: strong absorbance at the laser wavelength, the ability to co-crystallize with the analyte, and efficient proton transfer to the analyte molecules. The dinitro-substituted hydroxybenzoic acid structure is intriguing for a MALDI matrix. The nitro groups are strongly electron-withdrawing, which could enhance the acidity of the phenolic proton, potentially facilitating proton transfer to the analyte. Furthermore, the extensive conjugation in the molecule should lead to strong UV absorbance.

However, potential challenges exist. The high degree of nitration might make the molecule more susceptible to fragmentation upon laser irradiation, which could lead to increased chemical noise in the low-mass region of the spectrum. The crystal morphology will also be a critical factor; ideal matrices form a homogeneous layer of small crystals, which is not always predictable.

Further experimental work is required to validate this compound as a viable MALDI matrix for proteomics. This would involve:

-

Systematic evaluation of its performance with a range of standard peptides and proteins.

-

Direct comparison with established matrices like CHCA, SA, and DHB under identical conditions.

-

Optimization of sample preparation protocols, including solvent systems and additives.

-

Investigation of its utility for specific applications, such as the analysis of post-translationally modified peptides or hydrophobic proteins.

These application notes provide a foundational framework for researchers interested in exploring the potential of this compound as a novel tool in the field of proteomics.

References

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. MALDI mass Spectrometry based proteomics for drug discovery & development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

Application Note and Protocol for the Preparation of 4-Hydroxy-3,5-dinitrobenzoic Acid as a MALDI Matrix

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the characterization of a wide range of analytes, from small molecules to large proteins. The choice of matrix is critical for successful analysis, as it facilitates the desorption and ionization of the analyte molecules. While common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB) are widely used, the development and application of novel matrices can offer advantages for specific classes of compounds.

This document provides a developmental protocol for the preparation and use of 4-Hydroxy-3,5-dinitrobenzoic acid as a MALDI matrix. Due to the limited availability of established protocols for this specific compound, this guide is based on its known chemical properties and general principles of MALDI matrix preparation. It is intended to serve as a starting point for researchers to optimize its use for their specific analytical needs. This compound's aromatic structure and nitro groups suggest it may have strong UV absorption properties, a key characteristic of effective MALDI matrices.

Materials and Reagents

| Material/Reagent | Recommended Purity/Grade |

| This compound | ≥98% |

| Acetonitrile (ACN) | HPLC or LC-MS grade |

| Methanol (MeOH) | HPLC or LC-MS grade |

| Ethanol (EtOH) | HPLC or LC-MS grade |

| Ultrapure Water | Type 1 or LC-MS grade |

| Trifluoroacetic acid (TFA) | ≥99.5%, proteomics grade |

| Analyte of interest | Appropriate for MALDI-MS analysis |

| Calibration standards | Appropriate for the mass range of interest |

Equipment

-

Analytical balance

-

Vortex mixer

-

Microcentrifuge

-

Pipettes (P10, P200, P1000)

-

Eppendorf tubes (1.5 mL)

-

MALDI target plate (e.g., stainless steel)

-

MALDI-TOF Mass Spectrometer

Experimental Protocols

Matrix Solution Preparation (Developmental Protocol)

Given that this compound is reported to be soluble in hot water and alcohol, several solvent systems can be explored.[1] A study on the closely related 3,5-dinitrobenzoic acid also indicates high solubility in methanol and ethanol.[2][3] The following protocols outline the preparation of a stock solution.

Protocol 1A: Acetonitrile/Water System

This is a common solvent system for many MALDI matrices.

-

Weigh out 10 mg of this compound and place it in a 1.5 mL microcentrifuge tube.

-

Prepare a solvent mixture of 50:50 (v/v) acetonitrile and ultrapure water containing 0.1% TFA.

-

Add 1 mL of the solvent mixture to the microcentrifuge tube containing the matrix.

-

Vortex the tube vigorously for 1-2 minutes to dissolve the matrix. Gentle heating in a water bath may be required to aid dissolution, given its solubility in hot water.

-

If not fully dissolved, centrifuge the tube at high speed for 1 minute to pellet any undissolved solid.

-

Carefully pipette the supernatant (the saturated matrix solution) into a fresh, clean microcentrifuge tube. This is your working matrix solution.

Protocol 1B: Methanol or Ethanol System

Based on solubility data, an alcohol-based solvent system may be effective.

-

Weigh out 10 mg of this compound and place it in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of methanol or ethanol (containing 0.1% TFA) to the tube.

-

Vortex vigorously for 1-2 minutes to ensure complete dissolution.

-

If necessary, follow steps 5 and 6 from Protocol 1A.

Quantitative Data for Matrix Preparation

| Parameter | Protocol 1A | Protocol 1B |

| Matrix | This compound | This compound |

| Concentration | ~10 mg/mL (or saturated) | ~10 mg/mL (or saturated) |

| Solvent System | 50% ACN / 50% H₂O / 0.1% TFA | 100% MeOH or EtOH / 0.1% TFA |

| Preparation Notes | May require gentle heating. | Based on high solubility in alcohols. |

Sample Preparation and Spotting

The "dried droplet" method is a common and straightforward technique for MALDI sample preparation.

-

Analyte Solution: Prepare your analyte solution at a concentration range of 1-100 µM in a solvent compatible with the matrix solution.

-

Co-mixing: In a separate microcentrifuge tube, mix the matrix solution and the analyte solution in a 1:1 volume ratio (e.g., 5 µL of matrix solution with 5 µL of analyte solution).

-

Spotting: Pipette 0.5 - 1.0 µL of the final mixture onto a spot on the MALDI target plate.

-

Crystallization: Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the matrix and the analyte.

-

Analysis: Once the spot is completely dry, the target plate can be loaded into the MALDI-TOF mass spectrometer for analysis.

Application Notes

-

Solvent Compatibility: Ensure that the solvent used for your analyte is miscible with the matrix solvent to promote homogeneous co-crystallization.

-

Concentration Optimization: The optimal matrix and analyte concentrations, as well as the matrix-to-analyte ratio, will depend on the specific analyte and should be determined empirically.

-

Salt Contamination: High salt concentrations in the analyte solution can suppress the MALDI signal. If necessary, desalt the sample prior to analysis.

-